1-Methyl-4-(4-propan-2-ylsulfanylbutoxy)benzene
Overview
Description
1-Methyl-4-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a butoxy group containing a propan-2-ylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-propan-2-ylsulfanylbutoxy)benzene typically involves the following steps:
Formation of the butoxy group: This can be achieved through the reaction of 4-bromobutanol with sodium hydride (NaH) in the presence of a suitable solvent like dimethylformamide (DMF).
Introduction of the propan-2-ylsulfanyl group: This step involves the reaction of the butoxy intermediate with propan-2-ylthiol in the presence of a base such as potassium carbonate (K2CO3).
Attachment to the benzene ring: The final step involves the coupling of the synthesized intermediate with 1-methyl-4-bromobenzene using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or thiols.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Substitution: HNO3, H2SO4, Cl2, Br2
Reduction: LiAlH4
Major Products:
Oxidation: Sulfoxides, sulfones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Reduction: Alcohols, thiols
Scientific Research Applications
1-Methyl-4-(4-propan-2-ylsulfanylbutoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
- 1-Methyl-4-(4-methylsulfanylbutoxy)benzene
- **1-Methyl-4-(4-ethylsulfanylbutoxy
Properties
IUPAC Name |
1-methyl-4-(4-propan-2-ylsulfanylbutoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-12(2)16-11-5-4-10-15-14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNVTZZVBLERJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCSC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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